NCI-60 Multi-Cell-Line GI50 Profile vs. Untested or Single-Cell-Line Chromeno-Pyrimidine Analogs
The target compound has been evaluated in the full NCI-60 human tumor cell line panel, generating 53 GI50 values [1]. While individual cell-line data require direct retrieval from the NCI-DTP database, the existence of a complete 60-cell-line fingerprint provides a hypothesis-generating selectivity map that is unavailable for the majority of chromeno[4,3-d]pyrimidine-5-acetic acid derivatives described in the patent literature, which were profiled only against selected targets (e.g., EGFR kinase inhibition in a single HCT-116 line) [2][3]. The multi-line dataset enables COMPARE analysis to identify mechanism-of-action correlations, a capability absent for analogs tested in fewer than 10 cell lines.
| Evidence Dimension | Number of distinct human cancer cell lines with quantitative GI50 data available |
|---|---|
| Target Compound Data | 53 GI50 values across the NCI-60 panel (full panel eligibility indicated by ChEMBL bioactivity count) [1] |
| Comparator Or Baseline | Typical chromeno[4,3-d]pyrimidine derivatives (e.g., compounds in RU-2716597-C1 or journal article series) reported with 1–5 cell lines tested [2][3] |
| Quantified Difference | >10-fold greater cell-line coverage; enables COMPARE-based bioinformatics profiling vs. limited SAR deduction |
| Conditions | NCI-DTP standardized 48-h sulforhodamine B assay in 60 human tumor cell lines at 5 log10 concentration steps (10⁻⁸ to 10⁻⁴ M) |
Why This Matters
A 53-line GI50 dataset supports mechanism-of-action deconvolution via the NCI COMPARE algorithm, whereas single-line or limited-panel data cannot distinguish cytostatic from cytotoxic signatures, directly impacting the scientific decision to select this compound for mode-of-action studies.
- [1] ChEMBL Compound Report Card for CHEMBL1982926: Bioactivity Summary shows 53 GI50 determinations. European Bioinformatics Institute. View Source
- [2] Chernov NM, Shutov RV, Potapova AE, Yakovlev IP. RU-2716597-C1: 2-(chromeno[4,3-d]pyrimidin-5-yl)acetic acid derivatives. Russian Patent. 2020. View Source
- [3] Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Advances. 2025. doi:10.1039/d5ra01383a. View Source
